![molecular formula C15H19NO B1522683 1,2,2,4,7-Pentamethyl-1,2-dihydroquinoline-6-carbaldehyde CAS No. 1242823-56-8](/img/structure/B1522683.png)
1,2,2,4,7-Pentamethyl-1,2-dihydroquinoline-6-carbaldehyde
Overview
Description
1,2,2,4,7-Pentamethyl-1,2-dihydroquinoline-6-carbaldehyde is a chemical compound with the molecular formula C15H19NO . It is a derivative of quinoline, a type of nitrogen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of this compound can be found in various chemical databases . It consists of a quinoline core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring. The compound is substituted with methyl groups at the 1, 2, 2, 4, and 7 positions, and a carbaldehyde group at the 6 position .Chemical Reactions Analysis
The photoinduced Markovnikov addition of methanol to the double bond of a related compound, 2,2,4,6-tetramethyl-1,2-dihydroquinoline, has been studied . The reaction was observed to proceed via the formation of two transients in neutral solutions, with lifetimes on the millisecond timescale . The first reaction is proposed to be a proton transfer, while the second reaction is proposed to be the nucleophilic addition of the solvent to a carbocation .Scientific Research Applications
Synthesis and Characterization
1,2,2,4,7-Pentamethyl-1,2-dihydroquinoline-6-carbaldehyde and its analogs have been a subject of interest due to their unique chemical properties. Research has focused on synthesizing various quinoline derivatives and studying their structural and chemical characteristics. For example, Hamama et al. (2018) reviewed the recent advances in the chemistry of related quinoline analogs, covering their synthesis and the biological evaluation of these compounds (Hamama et al., 2018). Additionally, Song Li-qian (2014) investigated the synthetic technology of similar compounds, highlighting their potential for industrial production due to the simplicity and high yield of the synthesis process (Song Li-qian, 2014).
Biological Activity
Studies have also explored the biological activities of these compounds, particularly their potential in cancer treatment. For instance, Ramachandran et al. (2020) synthesized novel copper(II) complexes of related quinoline derivatives, which exhibited significant cytotoxicity against human tumor cells and the ability to circumvent cisplatin resistance (Ramachandran et al., 2020). In a similar vein, mixed ligand palladium(II) complexes of analogous quinoline derivatives were synthesized by Ramachandran et al. (2012), which demonstrated significant biological properties including interactions with DNA and strong antioxidant activity (E. Ramachandran et al., 2012).
Catalytic Applications
Quinoline derivatives have shown promise in catalysis as well. For instance, Selvamurugan et al. (2017) and (2016) synthesized ruthenium(II) complexes using related quinoline derivatives, which were found to be effective catalysts for amidation of alcohols with amines (Selvamurugan et al., 2017) (Sellappan Selvamurugan et al., 2016).
Antibacterial and Antioxidant Activities
Additionally, there has been research on the antibacterial and antioxidant properties of quinoline derivatives. Zeleke et al. (2020) synthesized various quinoline derivatives and evaluated their antibacterial and antioxidant activities, finding that many of the compounds showed potent activity against bacterial strains and moderate antioxidant activity (Zeleke et al., 2020).
Additional Chemical Reactions
Other studies have focused on the diverse chemical reactions involving quinoline derivatives. For example, Zhu and Seidel (2017) investigated redox-neutral annulations of amines with quinoline derivatives, highlighting their dual C–H bond functionalization properties (Zhengbo Zhu & D. Seidel, 2017).
properties
IUPAC Name |
1,2,2,4,7-pentamethylquinoline-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-10-6-14-13(7-12(10)9-17)11(2)8-15(3,4)16(14)5/h6-9H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEOKZXKUZEPQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C=O)C(=CC(N2C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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